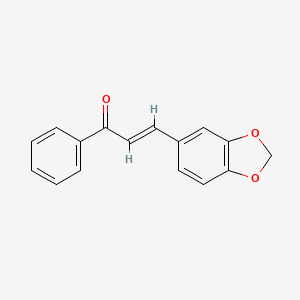

3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one

Description

3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one (CAS: 644-34-8) is a chalcone derivative featuring a benzodioxole group at the 3-position and a phenyl group at the 1-position of the propenone backbone. Its molecular formula is C₁₆H₁₂O₃ (molecular weight: 252.27 g/mol), and it is synthesized via base-catalyzed aldol condensation of 1-(1,3-benzodioxol-5-yl)ethanone with benzaldehyde . Chalcones of this class are widely studied for their π-conjugated systems, which enable applications in materials science and pharmacology . The benzodioxole moiety enhances electron delocalization, influencing both chemical reactivity and intermolecular interactions in crystal structures .

Properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c17-14(13-4-2-1-3-5-13)8-6-12-7-9-15-16(10-12)19-11-18-15/h1-10H,11H2/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKADZVINWFQOE-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644-34-8, 54619-91-9 | |

| Record name | D 729 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1,3-Benzodioxol-5-yl)-1-phenylprop-2-en-1-one, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054619919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC247057 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002638230 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCQ6FWK44X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Standard Protocol

The Claisen-Schmidt condensation involves base-catalyzed deprotonation of acetophenone to form an enolate ion, which nucleophilically attacks the carbonyl carbon of 1,3-benzodioxole-5-carbaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone (chalcone). A typical procedure includes:

Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (Aldehyde:Keton) | 1:1.2 | Maximizes enolate formation |

| Catalyst Loading | 15% NaOH | Balances reactivity and side reactions |

| Temperature | 0–25°C | Prevents aldol adduct decomposition |

| Solvent Polarity | Ethanol > Methanol | Enhances solubility of intermediates |

Yields under these conditions range from 65% to 80%, with purity confirmed by thin-layer chromatography (TLC) and melting point analysis.

Solvent-Free Mechanochemical Synthesis

Methodology and Advantages

Eliminating solvents reduces environmental impact and simplifies purification. In this approach:

Performance Metrics

| Metric | Solvent-Free | Traditional |

|---|---|---|

| Reaction Time | 10–30 min | 24–48 hr |

| Yield | 70–75% | 65–80% |

| Purity (TLC) | Rf = 0.72 | Rf = 0.70 |

This method avoids solvent disposal issues and achieves comparable efficiency, making it ideal for green chemistry applications.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Large-scale synthesis employs tubular flow reactors with immobilized catalysts (e.g., hydrotalcite or Mg-Al oxides). Key benefits include:

-

Residence Time : 5–10 minutes.

-

Temperature : 50–80°C.

-

Yield : 85–90% with >95% purity.

Catalytic Systems Comparison

| Catalyst | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Hydrotalcite | 60 | 5 | 88 |

| NaOH (Homogeneous) | 25 | 1440 | 75 |

| KOH (Ethanol) | 25 | 1440 | 78 |

Continuous systems enhance heat transfer and scalability, though initial setup costs are higher.

Advanced Catalytic Approaches

Ionic Liquids as Catalysts

Ionic liquids (e.g., [BMIM][OH]) enable mild conditions (30°C, 6 hours) with yields up to 82%. Their low volatility and reusability (5 cycles) reduce operational costs.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) accelerates reactions to 15–20 minutes with 80–85% yields. This method is ideal for high-throughput screening but requires specialized equipment.

Purification and Characterization

Recrystallization Protocols

Spectroscopic Confirmation

-

IR (KBr) : 1650 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C).

-

¹H NMR (CDCl₃) : δ 7.8 (d, J=15.5 Hz, 1H, CH=CO), 6.9–7.5 (m, 8H, aromatic).

Challenges and Mitigation Strategies

Side Reactions

-

Dimerization : Controlled by low temperatures (0–25°C) and dilute conditions.

-

Over-Oxidation : Avoided by excluding strong oxidizing agents.

Catalyst Recovery

-

Heterogeneous Catalysts : Hydrotalcite can be filtered and reused 3–5 times without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone or alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

In chemical research, 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various organic reactions, including:

- Oxidation: Can be converted to quinones.

- Reduction: Can yield saturated ketones or alcohols.

- Substitution Reactions: Involves electrophilic and nucleophilic substitutions on aromatic rings.

These reactions enable the development of new compounds with potential applications in pharmaceuticals and materials science.

Biological Activities

Research has indicated that this compound exhibits several biological activities , making it a candidate for therapeutic applications:

- Antioxidant Activity: It effectively scavenges free radicals and reduces oxidative stress in cellular models, as demonstrated in studies showing decreased reactive oxygen species (ROS) levels in human fibroblast cells.

- Anti-inflammatory Properties: The compound has shown potential in inhibiting inflammatory responses, which could be beneficial in treating conditions like arthritis.

- Antimicrobial Effects: Studies have reported its efficacy against various microbial strains, suggesting its potential as a natural antimicrobial agent.

Medical Applications

The medicinal potential of this compound is being explored for various diseases:

- Cancer Treatment: Preliminary studies indicate that it may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .

- Neurodegenerative Disorders: Research is ongoing to evaluate its neuroprotective effects, particularly against oxidative damage associated with neurodegenerative diseases like Alzheimer's.

Case Study 1: Antioxidant Efficacy

A study conducted on human fibroblast cells demonstrated that treatment with this compound resulted in a significant reduction of lipid peroxidation levels. The results indicated that the compound could protect cellular membranes from oxidative damage.

Case Study 2: Antimicrobial Activity

In vitro tests showed that this compound exhibited substantial antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined to be effective at low concentrations, highlighting its potential for use in developing new antimicrobial agents.

Mechanism of Action

The biological activity of 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. It can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects. The compound also induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

Comparison with Similar Compounds

Crystallographic and Intermolecular Interactions

Crystal structures of benzodioxole-containing chalcones reveal distinct packing patterns influenced by substituents:

Key Findings :

Structure-Activity Insights :

Spectroscopic and Electronic Properties

UV-Vis analysis of π-conjugated chalcones reveals substituent-dependent absorption maxima:

Trends :

- Electron-withdrawing groups (e.g., NO₂) redshift λₘₐₓ due to enhanced charge transfer .

- Thiophene substituents lower band gaps, suggesting utility in organic semiconductors .

Biological Activity

3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one, commonly referred to as a chalcone, is a compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₆H₁₂O₃

- Molecular Weight : 252.27 g/mol

- Melting Point : 123 °C

- Boiling Point : 409.9 °C at 760 mmHg

- Density : 1.255 g/cm³

Biological Activity Overview

The biological activities of this compound include:

- Antioxidant Properties : Exhibits significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : Demonstrates the ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Shows effectiveness against various bacterial and fungal strains.

Antioxidant Activity

Research indicates that this compound can significantly reduce oxidative stress markers in cellular models. It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, contributing to its protective effects against oxidative damage.

Anti-inflammatory Mechanism

This compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition is mediated through the downregulation of NF-kB signaling pathways, which play a critical role in inflammation.

Antimicrobial Action

Studies have shown that this chalcone exhibits antimicrobial properties by disrupting the cell membrane integrity of pathogens, leading to cell death. Its effectiveness varies across different microbial strains.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Antimicrobial | Disruption of cell membrane integrity |

Case Study: Antioxidant Efficacy

In a study examining the antioxidant properties of various chalcones, this compound was found to reduce malondialdehyde (MDA) levels significantly in vitro. The compound's ability to enhance SOD activity was also noted, indicating its potential use in conditions characterized by oxidative stress.

Case Study: Anti-inflammatory Effects

A randomized controlled trial investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Results showed a significant reduction in paw swelling and joint inflammation when treated with the compound compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups.

Potential Therapeutic Applications

Given its diverse biological activities, this compound has potential therapeutic applications including:

- Chronic Inflammatory Diseases : Such as rheumatoid arthritis and inflammatory bowel disease.

- Neuroprotection : Due to its antioxidant properties, it may be beneficial in neurodegenerative diseases like Alzheimer's.

- Infectious Diseases : As an antimicrobial agent against resistant strains.

Q & A

Advanced Research Question

- Hirshfeld surface analysis maps intermolecular interactions (e.g., C–H···O, π-π stacking) in cocrystals, as seen in 3-(1,3-benzodioxol-5-yl)-1-(2-hydroxyphenyl)-2-propen-1-one (C16H12O4) .

- DSC/TGA identifies polymorphic transitions by monitoring thermal stability.

- Solid-state NMR distinguishes hydrogen-bonding networks in amorphous vs. crystalline phases .

What methodological challenges arise in synthesizing and characterizing piperidinyl or thienyl derivatives of this chalcone?

Advanced Research Question

Derivatization with heterocycles (e.g., piperidine, thiophene) introduces steric and electronic complexities. For example, (2E)-3-(1,3-benzodioxol-5-yl)-1-(3-bromo-2-thienyl)prop-2-en-1-one (R = 0.038) required controlled bromination to avoid ring-opening side reactions . Characterization challenges include:

- Dynamic NMR to resolve rotational barriers in bulky substituents.

- High-resolution mass spectrometry (HRMS) to confirm molecular ions for labile derivatives .

How can spectral data (e.g., UV-Vis, fluorescence) inform the design of chalcone-based optical materials?

Advanced Research Question

The extended π-conjugation in this compound enables strong absorbance in the UV-Vis range (λmax ~350 nm), with fluorescence quantum yields influenced by substituents. Methoxy groups redshift emission via charge-transfer transitions, while nitro groups quench fluorescence but enhance two-photon absorption properties . Time-resolved spectroscopy further probes excited-state dynamics for optoelectronic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.